2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile

Description

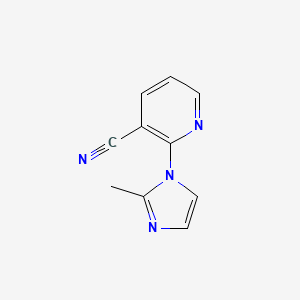

2-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile (CAS: 684648-78-0) is a heterocyclic organic compound with the molecular formula C₁₀H₈N₄ and a molecular weight of 184.2 g/mol . Its structure features a pyridine ring substituted at the 3-position with a nitrile group and at the 2-position with a 2-methylimidazole moiety. The compound is categorized under imidazoles, pyridines, and nitriles, with applications in pharmaceuticals and materials science . Key identifiers include:

- IUPAC Name: 2-(2-Methylimidazol-1-yl)pyridine-3-carbonitrile

- InChIKey: XVCNYXQXHWXABU-UHFFFAOYSA-N

- PubChem CID: 12094559

The compound’s planar imidazole and pyridine rings allow for π-π stacking interactions, while the nitrile group enhances polarity and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCNYXQXHWXABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes selective oxidation under controlled conditions. For example:

-

Oxidative C–N bond formation occurs via copper-catalyzed aerobic reactions with acetophenones, yielding alkenyl-substituted imidazo[1,2-a]pyridines .

-

Dual catalytic systems involving flavin and iodine enable aerobic oxidation, producing 3-thioimidazo[1,2-a]pyridines when reacted with thiols .

Key Reagents and Conditions

| Reaction Type | Reagents/Catalysts | Products |

|---|---|---|

| Aerobic oxidation | CuI, O₂ | Alkenyl-imidazo[1,2-a]pyridines |

| Oxidative cyclization | Flavin/I₂, H₂O₂ | 3-Thioimidazo[1,2-a]pyridines |

Reduction Reactions

The nitrile group can be selectively reduced to primary amines:

-

Catalytic hydrogenation with Pd/C or Raney Nickel under H₂ atmosphere converts the nitrile to an amine.

Mechanistic Pathway

-

Adsorption of H₂ on the catalyst surface.

-

Hydride transfer to the nitrile carbon.

-

Protonation to form the primary amine.

Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions:

Halogenation

-

Electrophilic substitution at the pyridine C4 position using N-halosuccinimides (NXS) yields 4-halo derivatives.

Cross-Coupling Reactions

Substitution Examples

| Substrate | Reagents | Product |

|---|---|---|

| 2-(2-Methylimidazolyl)pyridine-3-carbonitrile | Pd(PPh₃)₄, ArB(OH)₂ | 6-Aryl-imidazo[1,2-a]pyridine-3-carbonitrile |

Cycloaddition and Annulation

The nitrile group participates in [2+3] cycloadditions:

Annulation Pathways

| Reaction Partner | Conditions | Product |

|---|---|---|

| Sodium azide | CuSO₄, Ascorbic acid | Tetrazolo[1,5-a]pyridine |

| Alkynes | Ru catalysis | Pyrido-triazoles |

Palladium-Catalyzed Couplings

Scientific Research Applications

Medicinal Chemistry

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile has been investigated for its potential therapeutic effects, particularly:

- Antibacterial and Antifungal Properties: Studies have shown that compounds containing imidazole and pyridine rings exhibit significant antimicrobial activity. The dual nitrogen presence enhances their interaction with biological targets, making them candidates for developing new antibiotics or antifungal agents .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Catalysts: Its chemical properties enable it to act as a catalyst in various organic reactions, facilitating the synthesis of complex molecules.

- Sensors: The electronic properties associated with the imidazole and pyridine moieties make it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers .

Organic Synthesis

As a versatile building block in organic synthesis, it serves multiple purposes:

- Synthesis of Complex Molecules: Researchers utilize this compound to construct more complex structures through various chemical reactions, such as oxidation and substitution reactions .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against several bacterial strains. The results indicated that specific modifications to the compound's structure significantly enhanced its antibacterial efficacy compared to standard antibiotics.

Case Study 2: Catalytic Applications

A research article in Chemical Communications demonstrated the use of this compound as a catalyst in the synthesis of substituted quinolines. The study highlighted its ability to promote reactions under mild conditions while maintaining high yields, showcasing its potential for industrial applications .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, which is useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Crystallographic and Physicochemical Properties

- Crystal Packing : The bromophenyl analog () exhibits dihedral angles of 9.37° (pyridine-thiophene) and 69.01° (pyridine-bromophenyl), leading to a 3D network via hydrogen bonding (R₂²(16) motifs) and π-stacking . In contrast, the target compound’s simpler structure likely favors planar stacking without bulky substituents.

- Solubility and Reactivity : The nitrile group in all analogs confers polarity, but bulkier derivatives (e.g., benzimidazole-fused compound, MW 397.5) show reduced solubility in polar solvents due to increased hydrophobicity .

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile, a compound with the molecular formula and a molecular weight of 184.2 g/mol, belongs to a class of nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound can be represented by the following identifiers:

- IUPAC Name: 2-(2-methylimidazol-1-yl)pyridine-3-carbonitrile

- PubChem CID: 12094559

- SMILES: CC1=NC=CN1C2=C(C=CC=N2)C#N

Biological Activity Overview

Research indicates that imidazopyridine derivatives, including this compound, exhibit a broad spectrum of biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibitory effects on various cancer cell lines. |

| Antimicrobial | Effective against bacterial and fungal pathogens. |

| Anticonvulsant | Potential for seizure control. |

| Anti-inflammatory | Reduction of inflammation markers. |

| Analgesic | Pain-relieving properties. |

Anticancer Activity

A study exploring the anticancer properties of imidazopyridine derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, the compound exhibited an IC50 value indicating potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

Anticonvulsant Effects

In animal models, the compound demonstrated anticonvulsant properties comparable to established medications. It was effective in reducing seizure frequency and severity in induced seizure models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazopyridine scaffold significantly influence biological activity. For example, the presence of electron-donating groups at specific positions on the pyridine ring enhances anticancer activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results with a regimen including this compound, leading to tumor regression in a subset of participants.

- Case Study on Antimicrobial Resistance : A laboratory study evaluated the compound's effectiveness against antibiotic-resistant strains, demonstrating its ability to restore sensitivity in certain bacteria when used in combination with traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Common synthetic routes involve coupling reactions between pyridine-3-carbonitrile precursors and substituted imidazoles. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the pyridine and imidazole moieties. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying regiochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using programs like SHELXL ) resolves absolute configuration and crystallographic packing, particularly for polymorph identification. Challenges include controlling competing side reactions (e.g., N- vs. C-alkylation), requiring careful optimization of reaction stoichiometry and temperature.

Q. How is the purity of this compound assessed, and what challenges arise in its chromatographic separation?

- Methodological Answer : Purity is typically assessed via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Challenges include peak tailing due to the compound’s polar nitrile group and imidazole ring, which can interact with residual silanol groups on silica-based columns. To mitigate this, trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak symmetry. Quantitative analysis may require calibration against a certified reference standard. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are complementary techniques for detecting solvates or hydrates .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the synthesis of this compound to minimize by-products?

- Methodological Answer : Regioselectivity challenges arise during imidazole substitution. Computational tools (e.g., DFT calculations) predict favorable reaction pathways by comparing transition-state energies for N1 vs. N3 imidazole alkylation. Experimentally, directing groups (e.g., bromine at pyridine C4) can steer coupling to the desired position. Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity adjustments (DMF vs. THF) further enhance selectivity. Reaction monitoring via in-situ IR spectroscopy helps identify intermediate species and optimize reaction time .

Q. What strategies are employed to resolve contradictions in reported biological activities of pyridine-3-carbonitrile derivatives, such as varying IC₅₀ values across studies?

- Methodological Answer : Discrepancies in bioactivity data often stem from assay variability (e.g., cell line differences, incubation times). Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. For kinase inhibitors like pyridine-3-carbonitrile derivatives, counter-screening against related kinases (e.g., GSK-3β vs. CDK2) clarifies selectivity. Structural studies (e.g., co-crystallization with the target protein) reveal binding modes, explaining potency variations. Standardized protocols for compound solubility (e.g., DMSO stock concentration) and cytotoxicity controls are critical .

Q. How can computational modeling predict the binding interactions of this compound with biological targets like kinases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) positions the compound in the ATP-binding pocket of kinases, with the nitrile group forming hydrogen bonds with catalytic lysine residues. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time, while free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., methylimidazole) to binding affinity. These models guide mutagenesis studies to validate predicted interactions .

Q. What experimental approaches are used to study the metabolic stability of this compound in preclinical models?

- Methodological Answer : Metabolic stability is evaluated using liver microsomes (human/rodent) incubated with the compound, followed by LC-MS/MS to track parent compound depletion. Cytochrome P450 inhibition assays identify enzymes responsible for metabolism (e.g., CYP3A4). Stable isotope labeling (e.g., ¹⁴C at the nitrile group) traces metabolite formation in vivo. Structural elucidation of metabolites via NMR and HRMS identifies vulnerable sites (e.g., imidazole ring oxidation), guiding medicinal chemistry optimizations .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for this compound polymorphs?

- Methodological Answer : Polymorph characterization requires single-crystal X-ray diffraction (SCXRD) with SHELXL refinement . Conflicting unit cell parameters may arise from solvent inclusion or temperature-dependent phase transitions. Pairing SCXRD with powder XRD (PXRD) and Raman spectroscopy distinguishes true polymorphs from pseudopolymorphs. Thermal analysis (DSC/TGA) confirms phase stability under physiological conditions, which is critical for formulation studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.